1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
“1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . The propoxyphenyl group indicates the presence of a propoxy (propyl ether) group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a propoxyphenylsulfonyl group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding might influence its solubility .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Vinaya et al. (2009) discusses the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their in vitro efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This research highlights the structure-activity relationship, indicating that substitutions on the benzhydryl ring and sulfonamide ring play a crucial role in enhancing antibacterial activity (Vinaya et al., 2009).
Anticancer Activity
Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety and evaluated their anticancer activity against human breast cancer cell lines. The study found compounds with significant activity, suggesting potential therapeutic applications (Al-Said et al., 2011).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds containing piperidine derivatives and their biological activities. The study screened for antioxidant capacity and anticholinesterase activity, revealing that certain compounds showed promising results, which could be beneficial in designing therapeutic agents for conditions related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Neuroleptic and Analgesic Activity
Iorio et al. (1987) investigated 4-phenyl-4-piperidinols and related compounds for their ability to interact with opioid and dopamine receptors, showing a combination of analgesic and neuroleptic activity. This study underlines the potential of designing multifunctional drugs targeting both receptor types (Iorio et al., 1987).
Corrosion Inhibition
Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, identifying the inhibition efficiency of these compounds. This application demonstrates the utility of such chemical compounds beyond biomedical research, highlighting their role in industrial applications related to corrosion prevention (Sankarapapavinasam et al., 1991).
Future Directions
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-12-22-17-3-5-18(6-4-17)24(20,21)19-10-7-15(8-11-19)16-9-13-23-14-16/h3-6,9,13-15H,2,7-8,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODILWGOJMPGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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